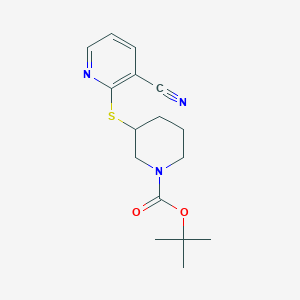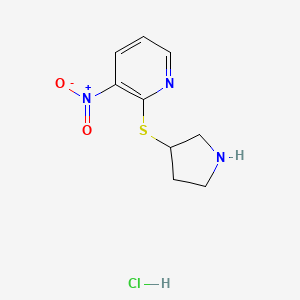
3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride is a chemical compound with the molecular formula C9H12ClN3O2S. It is primarily used in research and development within the fields of chemistry and pharmacology. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-nitropyridine with pyrrolidine-3-thiol under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and thiolation reactions, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens and organometallic compounds are frequently used.
Major Products:
Reduction: 3-Amino-2-(pyrrolidin-3-ylthio)pyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The pyrrolidine moiety enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 3-Nitro-2-(pyrrolidin-2-ylthio)pyridine hydrochloride
- 3-Nitro-2-(pyrrolidin-3-ylmethylthio)pyridine hydrochloride
Comparison: 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity, making it a preferred choice in various synthetic and research applications .
Properties
Molecular Formula |
C9H12ClN3O2S |
|---|---|
Molecular Weight |
261.73 g/mol |
IUPAC Name |
3-nitro-2-pyrrolidin-3-ylsulfanylpyridine;hydrochloride |
InChI |
InChI=1S/C9H11N3O2S.ClH/c13-12(14)8-2-1-4-11-9(8)15-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2;1H |
InChI Key |
GWWDIJXXSBZKGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1SC2=C(C=CC=N2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


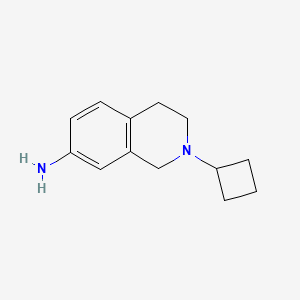

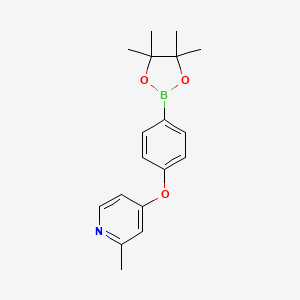
![(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)
![6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13974772.png)

![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
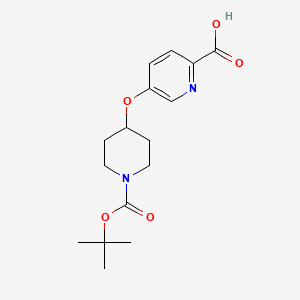

![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)



